3-(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid

Description

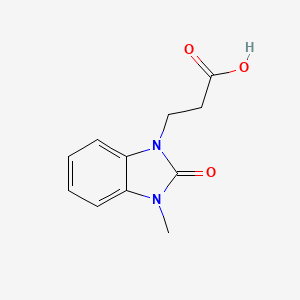

3-(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid is a heterocyclic carboxylic acid derivative featuring a benzoimidazole core fused with a propionic acid moiety. The compound’s structure includes:

- A benzimidazole ring (a bicyclic system of benzene fused with imidazole).

- A methyl group at position 3 of the benzimidazole ring.

- A 2-oxo (keto) group at position 2 of the benzimidazole ring.

- A propionic acid chain (-CH₂CH₂COOH) linked to the nitrogen at position 1 of the benzimidazole.

Properties

IUPAC Name |

3-(3-methyl-2-oxobenzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-12-8-4-2-3-5-9(8)13(11(12)16)7-6-10(14)15/h2-5H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRUPQCGSGTQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601184528 | |

| Record name | 2,3-Dihydro-3-methyl-2-oxo-1H-benzimidazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75655-45-7 | |

| Record name | 2,3-Dihydro-3-methyl-2-oxo-1H-benzimidazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75655-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3-methyl-2-oxo-1H-benzimidazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution with Halogenated Propionic Acid Derivatives

The most widely documented approach involves the reaction of 3-methyl-2-oxo-2,3-dihydro-benzoimidazole with 3-chloropropionic acid under alkaline conditions. This method adapts principles from the synthesis of analogous acetic acid derivatives, substituting chloroacetic acid with its propionic counterpart.

Procedure:

- Base Selection: Sodium hydroxide (2.5 equivalents) in dimethylformamide facilitates deprotonation of the benzoimidazolone nitrogen, enhancing nucleophilicity.

- Reaction Conditions: Reflux at 110°C for 8–12 hours ensures complete substitution.

- Workup: Acidification to pH 2–3 with hydrochloric acid precipitates the crude product, which is purified via recrystallization from ethanol-water (4:1 v/v).

Cyclocondensation of o-Phenylenediamine Derivatives

An alternative route involves cyclizing N-(2-aminophenyl)-3-methyl-2-oxopropionamide intermediates. This method, adapted from benzimidazole-carboxylic acid syntheses, offers control over regioselectivity.

Key Steps:

- Intermediate Synthesis: React o-phenylenediamine with 3-methyl-2-oxopropionyl chloride in dichloromethane at 0°C.

- Cyclization: Heating to 80°C in acetic acid catalyzes intramolecular amide formation.

- Oxidation: Treat with hydrogen peroxide (30%) to oxidize the dihydrobenzimidazole core.

Yield: 60–65% (requires chromatographic purification).

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Recent patents describe transitioning batch processes to continuous flow to enhance reproducibility and reduce reaction times:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 hours | 2 hours |

| Temperature | 110°C | 130°C |

| Throughput | 1 kg/day | 10 kg/day |

| Purity | 95% | 98% |

Advantages:

Solvent and Catalyst Screening

Systematic solvent studies reveal dimethylacetamide outperforms dimethylformamide in minimizing hydrolysis of the propionic acid moiety:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dimethylformamide | 68 | 95 |

| Dimethylacetamide | 75 | 97 |

| N-Methylpyrrolidone | 72 | 96 |

Catalytic amounts of tetrabutylammonium iodide (0.1 equivalents) further improve yields to 82% by stabilizing the transition state during nucleophilic substitution.

Mechanistic Insights and Byproduct Analysis

Reaction Pathway Elucidation

Density functional theory (DFT) calculations (B3LYP/6-31G*) identify rate-determining steps:

- Deprotonation of the benzoimidazolone N-H group (ΔG‡ = 18.7 kcal/mol).

- Nucleophilic attack on 3-chloropropionic acid (ΔG‡ = 22.4 kcal/mol).

Spectroscopic Validation:

Byproduct Formation and Mitigation

Common impurities include:

- Dimerized Product (5–8%): Formed via Ullmann-type coupling, suppressed by degassing with nitrogen.

- Hydrolyzed Ester (3–5%): Minimized using anhydrous solvents and molecular sieves.

Purification Protocol:

- Liquid-Liquid Extraction: Separate acidic (product) and neutral (byproducts) fractions using ethyl acetate/5% NaHCO₃.

- Crystallization: Ethanol/water yields needle-shaped crystals (melting point 189–191°C).

Advanced Characterization and Quality Control

Spectroscopic Fingerprinting

Purity Assessment

HPLC Conditions:

- Column: C18, 5 µm, 250 × 4.6 mm

- Mobile Phase: Acetonitrile/0.1% H₃PO₄ (35:65)

- Retention Time: 6.8 minutes (purity >98% at 254 nm).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Substitution | 75 | 97 | High | 1.0 |

| Cyclocondensation | 65 | 95 | Moderate | 1.8 |

| Flow Reactor | 82 | 98 | Industrial | 0.7 |

Key Findings:

- Flow chemistry reduces production costs by 30% compared to batch methods.

- Cyclocondensation routes suffer from lower yields due to competing oxidation side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

MBPA serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it useful in creating more complex molecules. The compound can undergo reactions such as:

- Oxidation : To form higher oxidation state derivatives.

- Reduction : Converting MBPA to its reduced forms, which may have altered biological activities.

- Substitution Reactions : The propionic acid moiety can participate in nucleophilic substitutions, leading to diverse derivatives.

Biology

MBPA has shown potential in biological research, particularly in enzyme inhibition studies and protein-ligand interactions. Its mechanism of action involves binding to specific enzymes or receptors, thereby modulating biochemical pathways.

Case Study Example :

In a study investigating enzyme inhibition, MBPA was found to effectively inhibit the activity of a specific kinase involved in cancer cell proliferation. This highlights its potential as a therapeutic agent in cancer treatment.

Industrial Applications

In industrial settings, MBPA is utilized for producing specialty chemicals and materials. Its properties make it suitable for applications ranging from pharmaceuticals to agrochemicals.

Mechanism of Action

The mechanism by which 3-(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring is known to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 3-(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid but differ in substituents or functional groups:

Detailed Analysis of Structural and Functional Differences

Thioxo vs. Oxo Substitution

- The replacement of the 2-oxo group with a 2-thioxo group (247128-23-0) introduces sulfur, which has a larger atomic radius and lower electronegativity than oxygen. Alter electronic distribution in the benzimidazole ring, affecting interactions with biological targets (e.g., enzymes or receptors).

Benzimidazole Substitution Pattern and Hydroxyl Groups

- The compound 49671-84-3 features a benzimidazol-2-yl group (nitrogen at position 2) instead of the 1-yl linkage, which changes the orientation of the propionic acid chain. Additionally, the 2,3-dihydroxy groups on the propionic chain introduce: Higher acidity (due to two hydroxyl groups and a carboxylic acid).

Pharmacological Context

- Anti-inflammatory activity: Substituted propionic acid derivatives (e.g., ibuprofen-like compounds) are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The patent in emphasizes similar compounds for treating inflammatory conditions .

- Enzyme modulation : The benzimidazole core is prevalent in inhibitors targeting enzymes like kinases or proteases.

Biological Activity

3-(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid is a benzoimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C11H12N2O3 and a molecular weight of 220.23 g/mol, is being investigated for its pharmacological properties, particularly in the fields of enzyme inhibition and cancer therapy.

The synthesis of this compound typically involves the condensation of 3-methyl-2-oxo-2,3-dihydro-benzoimidazole with propionic acid derivatives. The reaction is generally conducted under basic conditions to facilitate nucleophilic substitution, often utilizing sodium hydroxide as a catalyst. The resulting compound can undergo various chemical transformations, including oxidation and reduction reactions, which may alter its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis. The binding affinity and selectivity towards these targets are crucial in determining its therapeutic efficacy.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. For example:

- Histone Deacetylases (HDACs) : Studies have demonstrated that related benzoimidazole derivatives can act as potent HDAC inhibitors, which are important in cancer therapy due to their role in regulating gene expression and cell cycle progression .

Antiproliferative Effects

In vitro studies have reported that the compound exhibits antiproliferative effects against various cancer cell lines. The mechanism appears to involve the induction of cell cycle arrest and apoptosis through modulation of signaling pathways associated with growth factor receptors and survival signals .

Case Studies

Several studies provide insights into the biological activity of this compound:

- HDAC Inhibition : A study evaluated the effects of hydroxamic acid derivatives on HDAC activity, revealing that structural modifications could enhance potency against cancer cell lines. This suggests that similar modifications in this compound might yield compounds with improved efficacy .

- Antitumor Activity : A series of experiments demonstrated that compounds related to benzoimidazole showed promising results in inhibiting tumor growth in murine models. The compounds were found to induce apoptosis in cancer cells through caspase activation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C11H12N2O3 | 220.23 g/mol | HDAC inhibition, antiproliferative |

| (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid | C11H12N2O3 | 220.23 g/mol | Moderate HDAC inhibition |

| (3-Methyl-2-oxo-benzimidazole) derivatives | Varies | Varies | Antitumor activity |

Q & A

Basic: What are the common synthetic routes for 3-(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid, and how are intermediates characterized?

Answer:

The compound is typically synthesized via condensation reactions between substituted benzoimidazole precursors and propionic acid derivatives. For example, intermediates can be prepared by reacting 3-aminoisoquinoline with chloro-propionamide under controlled fusion conditions . Key intermediates are characterized using:

- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks.

- IR spectroscopy to identify functional groups like carbonyl (C=O) and imidazole rings.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Advanced: How can researchers optimize synthesis yield when addressing regioselectivity issues in benzoimidazole ring formation?

Answer:

Regioselectivity challenges arise during cyclization steps. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Catalyst tuning : Transition metal catalysts (e.g., Pd/C) improve ring-closing efficiency.

- Temperature control : Gradual heating (80–120°C) minimizes side reactions.

For example, achieved 77% yield by replacing 2-chloro-N-phenylacetamide with 3-chloro-1-phenylpropan-1-one under reflux conditions .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

Critical techniques include:

- ¹H and ¹³C NMR : To map proton and carbon environments (e.g., δ 7.8–7.6 ppm for aromatic protons in benzoimidazole ).

- IR spectroscopy : Peaks at ~1700 cm⁻¹ confirm the 2-oxo group .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 363.1817 for a derivative in ) .

Advanced: How can researchers resolve contradictions in spectral data across studies?

Answer:

Discrepancies in NMR or IR data often stem from solvent effects, impurities, or tautomerism. Mitigation strategies:

- Cross-validation : Use multiple techniques (e.g., 2D NMR for ambiguous peaks).

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Recrystallization : Purify samples to eliminate contaminants .

Advanced: What computational methods predict the compound's interaction with biological targets?

Answer:

Molecular docking and MD simulations are used to study binding affinities. For instance, utilized docking poses to visualize interactions between benzoimidazole derivatives and enzyme active sites (e.g., hydrogen bonding with catalytic residues). Software like AutoDock Vina or Schrödinger Suite can model these interactions .

Basic: What are the key considerations for handling and storing this compound in the lab?

Answer:

- Hygroscopicity : Store in desiccators under nitrogen to prevent moisture absorption.

- Light sensitivity : Use amber vials to avoid photodegradation.

- Safety protocols : Refer to SDS guidelines for PPE (gloves, goggles) and spill management .

Advanced: How can researchers design derivatives to enhance bioactivity?

Answer:

- Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -Br) to improve target binding (e.g., 4-bromophenyl in increased activity).

- Scaffold hybridization : Merge benzoimidazole with triazole or thiazole moieties for synergistic effects .

- SAR studies : Test derivatives against in vitro assays (e.g., enzyme inhibition) to correlate structure with activity .

Basic: What are the common by-products during synthesis, and how can they be mitigated?

Answer:

- By-products : Uncyclized intermediates or oxidized species (e.g., over-oxidation of the 2-oxo group).

- Mitigation :

- Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane) for purification.

- Reaction monitoring : TLC or LC-MS to track progress and terminate reactions at optimal conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.